molecular formula C14H20BrNO2 B6165172 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate CAS No. 914103-95-0

tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate

Cat. No.: B6165172
CAS No.: 914103-95-0
M. Wt: 314.2
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Description

tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a phenethyl backbone with a bromomethyl substituent at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bromine acts as a leaving group for nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₁₄H₁₉BrNO₂, with a molecular weight of 322.21 g/mol. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic procedures .

Properties

CAS No.

914103-95-0

Molecular Formula

C14H20BrNO2

Molecular Weight

314.2

Purity

95

Origin of Product

United States

Preparation Methods

Solvent-Free Boc Protection Using Nanocatalysts

A solvent-free approach employs sulfonic acid-functionalized nanoporous titania (TiO₂-Pr-SO₃H) to catalyze the reaction between 4-methylphenethylamine and di-tert-butyl dicarbonate [(Boc)₂O]. At ambient temperature, this method achieves 89% yield within 35 minutes, bypassing the need for hazardous solvents. The nanocatalyst’s high surface area and acidic sites facilitate efficient mixed anhydride formation, streamlining purification via simple filtration.

Thermal Activation in Toluene

Heating 4-methylphenethylamine with (Boc)₂O in toluene at 70°C for 16 hours yields the Boc-protected intermediate in 83%. Prolonged heating ensures complete consumption of the amine, while recrystallization from hexane enhances purity. This method, though slower, is scalable for industrial applications.

Mixed Anhydride Method for Sterically Hindered Amines

For substrates prone to side reactions, mixed anhydride intermediates generated via isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in ethyl acetate enable Boc protection at 0–20°C. This approach, yielding 97% in lacosamide intermediates, is adaptable to 4-hydroxymethylphenethylamine derivatives.

Bromination of Boc-Protected Intermediates

Introducing the bromomethyl group necessitates careful selection of brominating agents to preserve the Boc moiety. Two principal pathways are explored: benzylic bromination of methyl groups and hydroxymethyl-to-bromomethyl conversion .

Radical Bromination of Methyl Substituents

N-Bromosuccinimide (NBS) under radical conditions selectively brominates the benzylic methyl group of tert-butyl N-[2-(4-methylphenyl)ethyl]carbamate. Using azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride at reflux, this method achieves moderate yields (~70%). The Boc group remains intact due to its stability toward radical intermediates.

Challenges:

  • Regioselectivity : Competing aryl bromination is mitigated by the electron-withdrawing carbamate group.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product from di-brominated byproducts.

Appel Reaction for Hydroxymethyl Conversion

The Appel reaction converts tert-butyl N-[2-(4-hydroxymethylphenyl)ethyl]carbamate to the bromomethyl derivative using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This method, operating at room temperature, affords 85% yield with minimal Boc cleavage.

Advantages:

  • Mild Conditions : Avoids acidic or high-temperature environments.

  • Scalability : Suitable for multi-gram syntheses.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialBrominating AgentConditionsYield (%)Pros/Cons
Radical BrominationBoc-protected 4-methyl derivativeNBS/AIBNCCl₄, reflux~70High regioselectivity; scalable
Appel ReactionBoc-protected 4-hydroxymethylCBr₄/PPh₃DCM, rt~85Mild; avoids radicals
HBr Gas Acidic BrominationBoc-protected 4-hydroxymethylHBr (gas)Ether, 0°C~60Low yield; Boc cleavage risk

Key Findings :

  • The Appel reaction outperforms radical bromination in yield and operational simplicity.

  • Acidic bromination (e.g., HBr gas) is less favorable due to Boc group instability.

Catalytic and Solvent Innovations

Recyclable Nanocatalysts in Boc Protection

Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enable Boc protection of 4-bromoaniline in ethyl acetate at ambient temperature. Magnetic separation allows catalyst reuse for 5 cycles without yield loss, aligning with green chemistry principles.

Solvent Effects on Reaction Kinetics

Non-polar solvents (toluene, n-heptane) improve Boc group stability during prolonged heating, while polar aprotic solvents (THF) accelerate mixed anhydride formation.

Industrial-Scale Considerations

Cost-Benefit Analysis of Bromination Methods

  • NBS/AIBN : Higher reagent costs but suitable for continuous-flow systems.

  • CBr₄/PPh₃ : Lower per-batch costs but generates stoichiometric Ph₃PO waste.

Purification Protocols

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted brominating agents.

  • Crystallization : Hexane recrystallization yields >95% pure product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents like potassium permanganate in aqueous or acetone solutions.

    Reduction: Reagents like lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

  • Substituted phenyl derivatives
  • Carboxylic acids or ketones from oxidation
  • Amines from reduction

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16BrNO2
  • Molecular Weight : 286.16 g/mol
  • CAS Number : 239074-27-2
  • Physical State : Solid at room temperature

The compound features a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate moiety. This structure imparts unique reactivity, making it suitable for various chemical transformations.

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate typically involves the reaction of 4-(bromomethyl)benzylamine with tert-butyl chloroformate in the presence of bases like triethylamine. The reaction conditions can vary but generally occur in organic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Key Reactions

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).
  • Oxidation : The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
  • Reduction : Reduction can convert the carbamate group to an amine using agents like lithium aluminum hydride.

Pharmaceutical Development

This compound is explored as a potential prodrug in drug development. Its ability to release active pharmaceutical ingredients upon metabolic conversion makes it valuable in creating targeted therapies .

Case Study : Research has indicated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth, suggesting its utility in oncology .

Organic Synthesis

In organic synthesis, this compound serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of various substituted products through strategic chemical reactions .

Data Table: Comparison with Similar Compounds

Compound NameStructureApplications
tert-Butyl N-{4-(bromomethyl)phenyl}carbamateStructureSimilar applications in organic synthesis
tert-Butyl N-{2-bromoethyl}carbamateStructureUsed for different nucleophilic substitutions
tert-Butyl N-{4-bromobutyl}carbamateStructureVaried reactivity due to longer alkyl chain

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its reactivity allows it to be integrated into various formulations, enhancing performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various chemical transformations and modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or the carbamate side chain, leading to distinct chemical and biological properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate BrCH₂ (para) C₁₄H₁₉BrNO₂ 322.21 Cross-coupling reactions, drug intermediates
tert-Butyl N-[2-(4-aminophenyl)ethyl]carbamate NH₂ (para) C₁₃H₂₀N₂O₂ 248.32 Amine coupling, peptide synthesis
tert-Butyl N-{2-[4-(hydroxymethyl)phenyl]ethyl}carbamate HOCH₂ (para) C₁₄H₂₁NO₃ 251.32 Hydrophilic prodrug design
tert-Butyl (4-bromo-2-nitrophenyl)carbamate Br (para), NO₂ (ortho) C₁₁H₁₃BrN₂O₄ 333.14 Nitro-reduction pathways
tert-Butyl N-[(1R)-2-bromo-1-(4-substituted-phenyl)ethyl]carbamate Br (chiral center) Varies ~350–400 GPR88 agonist development

Key Observations :

  • Bromomethyl vs. Hydroxymethyl : The bromomethyl group enhances electrophilicity, enabling SN2 reactions, while hydroxymethyl derivatives are more polar and suitable for prodrug strategies .
  • Bromine vs. Amino: Bromine’s leaving-group capacity contrasts with the nucleophilic amino group, directing these compounds toward divergent synthetic pathways (e.g., Suzuki couplings vs. amide bond formations) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) improve carbamate stability but may hinder reaction kinetics in sterically crowded environments .

Yield Comparison :

  • Brominated derivatives typically achieve 70–95% yields post-purification .
  • Amino-substituted analogs require milder conditions (e.g., hydrogenation of nitro precursors) but face challenges in over-reduction, limiting yields to 50–70% .

Biological Activity

tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid, characterized by a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl chain and a tert-butyl carbamate group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily arises from the reactivity of its bromomethyl group. This group can form covalent bonds with nucleophilic sites in target molecules, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the nature of the nucleophiles or other reactants used in conjunction with this compound.

Research Findings

Recent studies have explored the potential applications of this compound in drug development. For instance, it has been investigated as a prodrug that can be activated in vivo to release active pharmaceutical ingredients. The compound's unique structure allows for versatile applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Case Studies

  • Synthesis and Evaluation : A study conducted by Benediktsdottir et al. synthesized various oligopeptides linked to this compound. These compounds were evaluated for their cytotoxicity against human liver cell lines (HepG2) and showed promising results, indicating potential therapeutic applications .
  • Nucleophilic Substitution Reactions : The compound has been utilized in nucleophilic aromatic substitution reactions, demonstrating its ability to react with various nucleophiles such as amines, thiols, and alkoxides to form substituted products. This property enhances its utility in synthesizing more complex organic molecules .

Toxicity and Safety Profile

The compound exhibits some toxicity; it is classified as harmful if swallowed (H302) and may cause skin irritation (H315) . Hence, appropriate safety measures should be taken when handling it.

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl N-{4-(bromomethyl)phenyl}carbamateC12H16BrNO2Similar structure; different substitution pattern
tert-Butyl N-{2-bromoethyl}carbamateC10H14BrNO2Lacks phenyl group; different reactivity
tert-Butyl N-{4-bromobutyl}carbamateC13H20BrNO2Longer alkyl chain; altered steric properties

This comparison highlights the unique reactivity and steric properties of this compound, which make it distinct from its analogs.

Q & A

Q. How does the compound interact with lipid bilayers or protein targets in molecular dynamics studies?

  • Methodological Answer :
  • Membrane Permeability : Simulate insertion into DPPC bilayers (GROMACS) to assess logP-driven passive diffusion.
  • Docking Studies : AutoDock Vina against X-ray structures (e.g., PDB 3ERT for estrogen receptors) to identify binding poses .

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